N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is an organic compound characterized by its complex structure, which includes a fluoroaniline moiety and a diphenylbutenyl group. The compound has the molecular formula and a molecular weight of approximately 255.30 g/mol. Its structure features a central butenyl chain flanked by two phenyl rings and a fluorine atom attached to an aniline group, contributing to its unique chemical properties.
These reactions highlight the compound's potential as a versatile building block in organic synthesis.
Several synthetic routes can be employed to produce N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline:
Each method provides distinct advantages depending on available reagents and desired yields.
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline has potential applications in various fields:
Interaction studies involving N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline could focus on:
Such studies are essential for evaluating the compound's biological relevance and therapeutic potential.
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Aniline derivative with a fluorine substituent | Lacks diphenyl butenyl chain |
| 4,4-Diphenylbut-3-en-2-one | Contains a similar butenyl chain | Does not contain a fluoro substituent |
| 3-Fluorophenol | Fluorinated phenolic compound | Lacks butenyl chain |
| N-(4-Methylphenyl)-3-fluoroaniline | Similar aniline structure but with methyl group | Different alkyl substituent affects reactivity |
The unique combination of both diphenyl and fluoro groups in N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline distinguishes it from these compounds, potentially enhancing its biological activity and applications in various fields.